molecular formula C17H12ClNO2S2 B2373378 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421528-09-7

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2373378
CAS RN: 1421528-09-7
M. Wt: 361.86
InChI Key: UKDBLMJRBBUNHR-UHFFFAOYSA-N
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Description

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs, and two thiophene rings, which are sulfur-containing five-membered aromatic rings . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic, nucleophilic, and radical substitutions . The specific reactions that 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo are not directly available from the search results.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Material Science and Organic Electronics

Photophysics and Photochemistry

Chemical Reactions and Synthetic Pathways

Future Directions

Thiophene derivatives, including 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

2-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDBLMJRBBUNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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